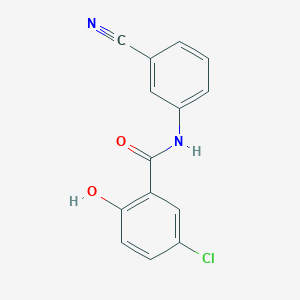
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a wide range of biological activities. The tetrahydroquinoline moiety in this compound is known for its potential therapeutic applications, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide typically involves the following steps:
Formation of 5,6,7,8-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation methods.
Acetylation: The tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale hydrogenation and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
化学反应分析
Types of Reactions
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: More saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways: It may influence signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N-(5,6,7,8-tetrahydroquinolin-8-yl)carbamate
- N-(5,6,7,8-tetrahydroquinolin-8-yl)thiourea
- N-(5,6,7,8-tetrahydroquinolin-8-yl)urea
Uniqueness
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide is unique due to its specific acetyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3,(H,13,14) |
InChI 键 |
UQIDJMAPFDKIBY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1CCCC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxyphenyl)-8H-thieno[2,3-b]pyrrolizin-8-one](/img/structure/B8766874.png)
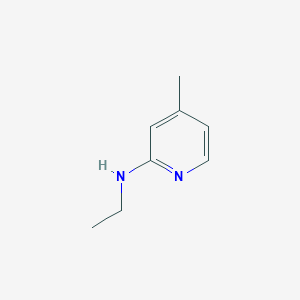
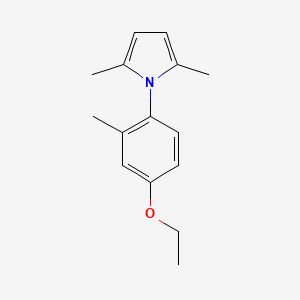
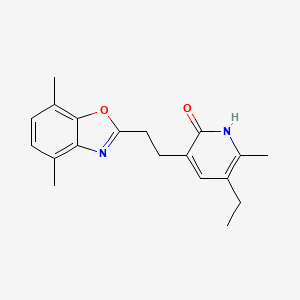
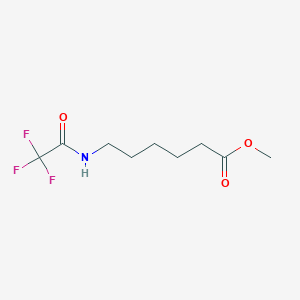
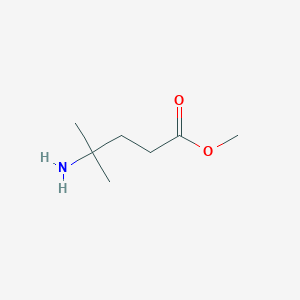
![3-[5-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B8766913.png)
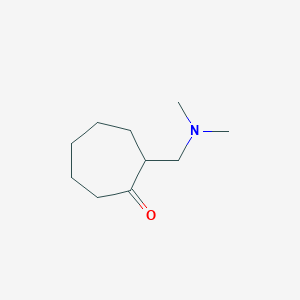
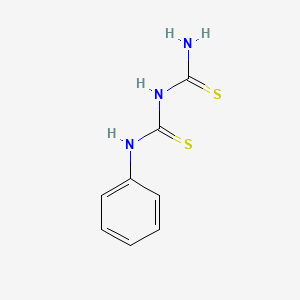
![5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8766926.png)
![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)
![2-Iso-propylidenebicyclo[2.2.1]heptane](/img/structure/B8766941.png)
![(3aR,5S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B8766943.png)
